Chromic nitrate
Description
Significance of Chromium(III) Chemistry in Contemporary Research
Chromium(III) chemistry plays a pivotal role in contemporary scientific research due to the unique properties and versatile applications of its compounds. Trivalent chromium (Cr(III)) is considered an essential trace element for human nutrition, participating in glucose metabolism and enhancing insulin (B600854) sensitivity researchgate.net. In contrast to hexavalent chromium (Cr(VI)), which is known for its toxicity and carcinogenicity, Cr(III) exhibits lower bioavailability and is generally considered less harmful nih.gov.
Contemporary research highlights the significance of Cr(III) in several key areas:
Catalysis: Chromium(III) complexes, including those derived from chromic nitrate (B79036), are employed as catalysts in various organic reactions, such as olefin oligomerization and oxidation processes researchgate.netchemiis.comnoahchemicals.com. They are also investigated for their role in environmental catalysis, contributing to pollution reduction noahchemicals.com.
Materials Science: Cr(III) compounds serve as precursors for the synthesis of advanced materials, including chromium oxides, pigments, magnetic materials, and thin films used in coatings and electronics ontosight.aiontosight.aiorientjchem.orgscispace.com. For instance, chromium oxide films derived from chromium nitrate are explored for solar absorber coatings orientjchem.org.
Coordination Chemistry: The ability of Cr(III) to form stable coordination complexes with various ligands is a central theme in inorganic chemistry research. These complexes exhibit diverse properties and find applications in areas like photocatalysis, biological studies, and the development of luminescent materials researchgate.netontosight.airsc.org. Research focuses on understanding their electronic structures, photophysical properties, and redox behavior rsc.org.
Biomedical Applications: While Cr(VI) is a known genotoxic agent, Cr(III) compounds are explored for potential biomedical applications, including use in drug delivery, imaging, and as antibacterial agents, often in the form of metal-amino acid nanomaterials chemmethod.com.
The ongoing research into chromium(III) chemistry is driven by the need for sustainable catalysts, advanced functional materials, and a deeper understanding of its biological roles and environmental impact nih.govresearchgate.netrsc.org.
Scope and Objectives of Academic Inquiry into Chromic Nitrate Systems
Academic inquiry into this compound systems primarily focuses on its synthesis, characterization, and application as a chemical entity or precursor. The scope of research encompasses its physical and chemical properties, its utility in various synthetic pathways, and its role in the development of new materials and catalytic systems.
Key objectives of academic research on this compound include:
Synthesis and Characterization: Developing efficient and environmentally benign methods for synthesizing this compound and its various hydrated forms. Research aims to characterize these compounds thoroughly using techniques like X-ray diffraction (XRD), spectroscopy (IR, UV-Vis, EPR), and thermal analysis (TGA, DSC) to understand their structure and properties orientjchem.orgscispace.comjocpr.comrroij.com.
Catalytic Applications: Investigating this compound as a catalyst or catalyst precursor in organic synthesis and industrial processes. This includes its use in one-pot reactions, such as the Biginelli synthesis, where it acts as an efficient heterogeneous catalyst chemiis.comresearchgate.net.
Materials Precursor: Exploring this compound as a precursor for synthesizing chromium-based materials, such as chromium oxides, nanoparticles, and thin films. These materials are evaluated for applications in catalysis, pigments, coatings, and energy storage ontosight.aiorientjchem.orgscispace.com.
Coordination Chemistry: Studying the formation of chromium(III) coordination complexes involving this compound as a starting material. This research aims to understand the coordination behavior, electronic properties, and potential applications of these complexes researchgate.netontosight.airsc.orgjocpr.com.
Process Optimization: Developing and optimizing industrial processes that utilize this compound, such as electroplating, pigment production, and wood tanning, to improve efficiency and product quality chemiis.com.
Research also delves into the thermal decomposition behavior of this compound, particularly its hydrated forms, to understand the pathways leading to chromium oxides and to optimize calcination processes rroij.com.
Data Table: Key Properties of Chromium(III) Nitrate
| Property | Value | Source |
| Chemical Formula | Cr(NO₃)₃ | azonano.comamericanelements.com |
| CAS Number | 7789-02-8 (anhydrous) | azonano.com |
| Appearance | Purple-colored crystalline solid | azonano.comnih.gov |
| Melting Point | 66 °C (for anhydrous form) | nih.gov |
| Solubility | Very good in water | nih.gov |
| Density | 1.8 g/cm³ | azonano.comnih.gov |
| Oxidizing Agent | Yes, a strong oxidizing agent | ontosight.aiamericanelements.com |
| Thermal Behavior | Decomposes on heating; three-step decomposition observed up to 600°C | rroij.comnih.gov |
Chromium Compounds Mentioned:
this compound (Chromium(III) nitrate)
Chromium(III) oxide
Chromium(II) nitrate
Chromium(VI) compounds
Chromium(III) chloride
Chromium(III) sulfate (B86663)
Chromium(III) acetate (B1210297)
Chromium(III) phosphate (B84403)
Chromium(III) gallate complex
Chromium(II) complexes
Chromium(III) complexes
Chromium(V) complex
Chromium(VI) complexes
Structure
2D Structure
Properties
IUPAC Name |
chromium(3+);trinitrate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFQLYPOURZARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr(NO3)3, CrN3O9 | |
| Record name | chromium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium_nitrate | |
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Related CAS |
10103-47-6 (Parent), 16065-83-1 (Parent) | |
| Record name | Chromic nitrate | |
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DSSTOX Substance ID |
DTXSID8065531 | |
| Record name | Chromium(III) nitrate | |
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Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromium nitrate appears as a purple-colored crystalline solid. Less dense than water. May ignite organic materials upon contact. Contact may irritate skin, eyes, and mucous membranes. Toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid, Pale green solid; Extremely deliquescent; Soluble in water; [Merck Index] | |
| Record name | CHROMIUM NITRATE | |
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| Record name | Nitric acid, chromium(3+) salt (3:1) | |
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CAS No. |
10103-47-6; 13548-38-4; 17135-66-9, 13548-38-4 | |
| Record name | CHROMIUM NITRATE | |
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| Record name | Chromic nitrate | |
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| Record name | Chromic nitrate | |
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| Record name | Chromium(III) nitrate | |
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| Record name | Chromium trinitrate | |
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| Record name | CHROMIC NITRATE | |
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Synthetic Methodologies and Precursor Chemistry of Chromic Nitrate
Aqueous-Phase Synthesis Routes
Aqueous-phase syntheses are the most common methods for preparing chromic nitrate (B79036), typically involving the reaction of a chromium source with nitric acid. These methods are favored for their simplicity and scalability.
The most direct method for synthesizing chromic nitrate is through the dissolution of a chromium(III) source in nitric acid. wikipedia.orgyoutube.com The common starting materials are chromium(III) hydroxide (B78521), Cr(OH)₃, and various forms of chromium oxide.
Freshly precipitated chromium(III) hydroxide readily dissolves in nitric acid in an acid-base reaction to form hexaaquachromium(III) nitrate, which exists in its common nonahydrate form, Cr(H₂O)₆₃·3H₂O, upon crystallization. wikipedia.orgyoutube.com
Another route involves chromium(III) oxide (Cr₂O₃). However, the reactivity of Cr₂O₃ is highly dependent on its preparation method; freshly precipitated forms are reactive, while high-temperature calcined or "pottery grade" oxides are notoriously inert and resist dissolution in non-oxidizing acids, including nitric acid. sciencemadness.orgstackexchange.com
Table 1: Examples of Aqueous Dissolution and Reaction Methods
| Chromium Precursor | Reagents | Key Conditions | Product Form | Citation |
|---|---|---|---|---|
| Chromium(III) Oxide (Cr₂O₃) | Nitric Acid (HNO₃) | Requires reactive (e.g., freshly precipitated) oxide. | Aqueous Cr(NO₃)₃ | wikipedia.org |
| Chromium(III) Hydroxide (Cr(OH)₃) | Nitric Acid (HNO₃) | Standard acid-base dissolution. | Aqueous Cr(NO₃)₃ | youtube.com |
| Chromic Anhydride (CrO₃) | Nitric Acid, Sugar, Hydrogen Peroxide | Controlled temperature (55-60°C); sequential addition of reducing agents. | Aqueous Cr(NO₃)₃ solution | google.com |
While dissolution is more common for synthesizing this compound itself, controlled precipitation is a critical technique where this compound is used as a precursor to produce other materials. For instance, in the inverse co-precipitation synthesis of copper chromite (CuCr₂O₄) nanoparticles, an aqueous solution of this compound and cupric nitrate is added to an ammonia (B1221849) solution. sid.ir This process precipitates a mixed-metal hydroxide precursor, which is then calcined to form the final product. sid.ir
Direct synthesis of this compound via precipitation is less common. However, it can be achieved through a double displacement (metathesis) reaction. For example, reacting a soluble chromium salt like chromium(III) chloride with a nitrate salt such as silver nitrate would yield aqueous chromium(III) nitrate and a precipitate of silver chloride, which can be removed by filtration. The solid this compound hydrate (B1144303) can then be recovered by evaporating the water.
Non-Aqueous and Solid-State Preparation Strategies
To access different forms of chromium nitrate, such as the anhydrous green salt or specialized complexes, non-aqueous routes are employed. wikipedia.org These methods can prevent the formation of the stable hexaaqua complex that dominates in water.
A key example is the preparation of olated chromium(III) nitrate complexes. google.com This process involves dissolving hexaaquochromium(III) nitrate in a C₁-C₄ alcohol (like isopropyl alcohol) or tetrahydrofuran, where the water content is kept below 10%. google.com In these solvents, the coordinated water molecules can be removed through olation, forming Cr-O-Cr bridges. The synthesis can also start with chromium trioxide (CrO₃), which is reduced in the non-aqueous medium. If a reducing alcohol (like isopropyl alcohol) is used as the solvent, it can also act as the reducing agent. Alternatively, in a non-reducing solvent like tetrahydrofuran, an agent such as hydrogen peroxide is added to facilitate the reduction of Cr(VI) to Cr(III). google.com
Table 2: Non-Aqueous Synthesis Parameters for Olated this compound
| Starting Material | Solvent | Reducing Agent | Temperature Range | Citation |
|---|---|---|---|---|
| Cr(NO₃)₃·9H₂O | C₁-C₄ Alcohols (e.g., Ethanol, Isopropyl alcohol) | Not required | 0-50°C | google.com |
| CrO₃ | Isopropyl Alcohol | Isopropyl Alcohol (solvent) | 0-50°C | google.com |
| CrO₃ | Tetrahydrofuran | Hydrogen Peroxide | 0-50°C | google.com |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ijirmps.orgrjpn.org The application of this compound nonahydrate as an efficient, non-toxic, and environmentally benign catalyst for organic reactions has spurred interest in developing sustainable methods for its own synthesis. researchgate.netijnrd.org
Key principles of green chemistry applicable to this compound synthesis include:
Waste Prevention: Designing syntheses to minimize byproducts. The reduction of CrO₃ using sugar and hydrogen peroxide is designed to reduce the formation of gaseous nitrogen oxides compared to other methods. google.com
Use of Safer Chemicals: Employing less hazardous reagents. Using sugar as a reducing agent is an example of using a benign substance. google.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible. rjpn.org The non-aqueous synthesis of olated this compound can be performed at temperatures between 25-50°C, avoiding the need for significant energy input. google.com
Catalysis: The use of catalysts can enable more efficient and selective reactions. While this compound is itself a catalyst, applying catalytic principles to its synthesis could improve sustainability. ijnrd.org
Traditional nitrate production often relies on the energy-intensive Ostwald process to create nitric acid, a key precursor. decachem.com Greener approaches aim to find alternative, more efficient pathways. decachem.com
Preparation of Advanced Chromium(III) Precursors utilizing Nitrate
Chromium(III) nitrate is a valuable and versatile precursor for a wide range of advanced chromium-containing materials and coordination complexes. wikipedia.orgazonano.com Its high solubility in water and other polar solvents makes it an ideal starting material for solution-based synthetic techniques.
Examples of its application as a precursor include:
Coordination Complexes: It is commonly used in academic laboratories to synthesize chromium coordination complexes. wikipedia.org A notable example is the synthesis of hexammine chromium(III) nitrate, Cr(NH₃)₆₃, which involves the reaction of a chromium(III) salt with ammonia, followed by an exchange with nitric acid. umb.edu
Olated Complexes: As described previously, this compound is the starting point for olated chromium(III) nitrate complexes, which are used as coupling agents, particularly for glass-fiber composites. google.comgoogle.com
Metal Oxide Nanoparticles: this compound is a preferred precursor for synthesizing chromium(III) oxide (Cr₂O₃) nanoparticles. researchgate.net Methods like thermal decomposition or sol-gel processes start with an aqueous solution of this compound, which is then heated to yield the oxide material. researchgate.netresearchgate.net
Mixed-Metal Oxides: In materials science, this compound is used in co-precipitation and sol-gel methods to produce mixed-metal oxides. For example, it is combined with cupric nitrate to synthesize copper chromite (CuCr₂O₄) nanoparticles, which have applications in catalysis. sid.ir
Table 3: Applications of this compound as a Chemical Precursor
| Target Compound/Material | Synthetic Method | Citation |
|---|---|---|
| Hexammine Chromium(III) Nitrate | Reaction with liquid ammonia and nitric acid | umb.edu |
| Chromium(III) Oxide (Cr₂O₃) Nanoparticles | Thermal decomposition / Sol-gel | researchgate.netresearchgate.net |
| Copper Chromite (CuCr₂O₄) Nanoparticles | Inverse Co-precipitation | sid.ir |
| Olated Chromium(III) Nitrate Complexes | Reaction in non-aqueous solvents | google.comgoogle.com |
Structural Elucidation and Coordination Chemistry of Chromic Nitrate
Crystalline State Structure Analysis
Chromic nitrate (B79036) typically crystallizes as hydrated salts, where the chromium(III) ion is coordinated by water molecules, and nitrate anions reside in the crystal lattice. An anhydrous form also exists but is less commonly studied in terms of detailed crystallography.
Chromium(III) nitrate commonly crystallizes as a nonahydrate, often represented as Cr(H₂O)₆₃·3H₂O toppr.comwikipedia.orggeeksforgeeks.orgbyjus.com. In this structure, the chromium(III) ion is octahedrally coordinated by six water molecules, forming the [Cr(H₂O)₆]³⁺ complex cation. The crystal lattice is completed by three nitrate anions (NO₃⁻) and three additional water molecules of crystallization toppr.comwikipedia.org. The anhydrous form, Cr(NO₃)₃, is green, whereas the hydrated forms are typically violet or blue-violet wikipedia.orggeeksforgeeks.org.
X-ray diffraction studies have provided detailed structural information for the hydrated forms. For instance, chromium(III) nitrate nonahydrate, Cr(NO₃)₃·9H₂O, has been characterized as monoclinic with the space group P2₁/c nist.gov.
Table 1: Crystallographic Data for Chromium(III) Nitrate Nonahydrate
| Parameter | Value |
| Chemical Formula | Cr(NO₃)₃·9H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameter 'a' | 13.915 Å |
| Unit Cell Parameter 'b' | 9.681 Å |
| Unit Cell Parameter 'c' | 10.983 Å |
| Unit Cell Angle 'β' | 84°16' |
| Density | 1.85 g/cm³ |
Data from nist.gov and geeksforgeeks.org
Chromium(III) nitrate serves as a starting material for synthesizing various coordination complexes. Studies have investigated crystalline structures where nitrate ions act as ligands directly coordinated to the chromium center, or where chromic nitrate is incorporated into more complex structures. For example, compounds like Cs₂[Cr(NO₃)₅] and Cs₃[Cr(NO₃)₆] have been synthesized and structurally characterized researchgate.net. In Cs₂[Cr(NO₃)₅], the chromium atom is in a dodecahedral environment coordinated by four bidentate nitrate groups. In contrast, Cs₃[Cr(NO₃)₆] features an octahedral chromium center coordinated by six monodentate nitrate groups researchgate.net. These examples highlight the versatility of the nitrate anion in forming coordination spheres around the chromium(III) ion.
Solution-Phase Structural Investigations
In aqueous solutions, this compound dissociates, and the chromium(III) ion exists as hydrated species, influencing the solution's structural characteristics.
Investigations into concentrated aqueous solutions of chromium nitrate using X-ray diffraction and Raman spectroscopy reveal the presence of ordered structures within the solution uc.ptuc.ptiaea.org. X-ray diffraction patterns of concentrated solutions (e.g., 1.60 to 2.48 mol dm⁻³) often display a characteristic prepeak at approximately Q₀ ≈ 0.9 Å⁻¹. This feature, which scales with the cube root of the molar concentration, is indicative of an intermediate-range order, potentially arising from the close-packing of hydrated cations uc.ptuc.pt.
Specific X-ray diffraction studies on 0.5 M aqueous solutions of chromium(III) nitrate have elucidated the hydration shells around the Cr³⁺ ion iaea.org. These studies indicate that the Cr³⁺ ion is coordinated by six water molecules in the first hydration shell, with a Cr-O distance of approximately 1.98 Å. A second hydration shell, containing about 12 water molecules, is located at a distance of 4.20-4.25 Å from the chromium ion iaea.org. Raman spectroscopy complements these findings, providing evidence consistent with the structural arrangements observed via X-ray diffraction uc.ptuc.pt.
Table 2: Hydration Shells of Cr³⁺ in Aqueous Solution
| Hydration Shell | Distance (Å) | Number of Water Molecules (approx.) |
| First Shell | 1.98 | 6 |
| Second Shell | 4.20-4.25 | 12 |
Data from iaea.org
Spectroscopic techniques, particularly UV-Vis and IR spectroscopy, are crucial for identifying and characterizing chromium-containing species in solution.
UV-Vis Spectroscopy: Aqueous solutions of chromium(III) nitrate are distinctly colored (e.g., violet or deep bluish) due to electronic transitions within the Cr³⁺ ion scispace.comrsc.orguobabylon.edu.iq. The UV-Vis absorption spectra of these solutions typically exhibit characteristic absorption maxima. For example, peaks are observed around 300 nm, 420 nm, and 580 nm scispace.comuobabylon.edu.iq. These bands correspond to d-d electronic transitions of the Cr³⁺ ion, primarily from the t₂g to the e_g orbitals in an octahedral ligand field, such as that found in the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺ scispace.comrsc.org. The Beer-Lambert Law can be applied to these spectra for quantitative analysis of chromium(III) concentration okstate.edu.
Table 3: UV-Vis Absorption Maxima of Aqueous Chromium(III) Nitrate Solutions
| Absorption Maxima (nm) | Assignment/Notes |
| ~300 | Ligand field transition |
| ~420 | Ligand field transition (e.g., ⁴A₂g → ⁴T₁g) |
| ~580 | Ligand field transition (e.g., ⁴A₂g → ⁴T₂g) |
| ~670 (weak shoulder) | Spin-forbidden transition (e.g., ⁴A₂g → ²E_g) |
Data from scispace.comuobabylon.edu.iq
IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of the coordinated water molecules and the nitrate anions in chromium(III) nitrate. Bands in the range of 450-700 cm⁻¹ are typically assigned to Cr-O stretching vibrations in coordination complexes upt.ro. The nitrate ion itself displays characteristic absorption bands associated with its stretching and bending modes uc.pt. Studies on hydrated chromium nitrate and its reactions also show O-H stretching and bending modes from water molecules upt.roconicet.gov.ar.
Ligand Field Theory and Electronic Structure of Chromium(III) Centers
Chromium(III) possesses a d³ electronic configuration, which is central to understanding its coordination chemistry and spectroscopic properties through the lens of ligand field theory rsc.orgacs.orgfiveable.meresearchgate.netlibretexts.orgresearchgate.netresearchgate.netacs.orgresearchgate.netcore.ac.uk. In an octahedral coordination environment, the five degenerate d orbitals of the Cr³⁺ ion split into a lower-energy triplet set (t₂g) and a higher-energy doublet set (e_g) libretexts.orgresearchgate.netcore.ac.uk. For the d³ configuration, all three t₂g orbitals are singly occupied, and the e_g orbitals remain vacant. This electron distribution results in a significant Crystal Field Stabilization Energy (CFSE) and contributes to the characteristic stability and color of chromium(III) complexes researchgate.net.
The absorption of visible light by chromium(III) complexes, including this compound in solution, arises from electronic transitions between these split d orbitals. The energy difference between the t₂g and e_g levels, known as the ligand field splitting energy (Δ₀ or 10Dq), dictates the wavelengths of light absorbed and, consequently, the observed color rsc.orgcore.ac.uk. The magnitude of Δ₀ is influenced by the nature of the ligands coordinated to the chromium ion, with stronger field ligands leading to larger splitting and absorption at shorter wavelengths rsc.orgcore.ac.uk. Parameters such as Dq and Racah parameters (B, C) are used to quantify these electronic interactions and predict spectral properties researchgate.netacs.orgresearchgate.net.
Table 4: Ligand Field Parameters for Chromium(III) Complexes (Illustrative)
| Complex/Environment | Dq (cm⁻¹) | B (cm⁻¹) | β (B/B₀) | Notes |
| Cr³⁺ in ZrO₂ | 1627 | 640 | 0.70 | Tetragonal field, empirical parameters from optical spectra researchgate.net |
| Aqueous Cr³⁺ | ~2000-2200 | ~700-800 | ~0.7-0.8 | Estimated based on typical octahedral aquo complexes uobabylon.edu.iqcore.ac.ukresearchgate.net |
Note: Values for aqueous Cr³⁺ are approximate and derived from general knowledge of Cr(III) aquo complexes and related literature. Specific Dq and B values for this compound solutions can vary based on concentration and ionic strength.
Compound List
this compound (Chromium(III) nitrate)
Chromium(III) ion (Cr³⁺)
Nitrate ion (NO₃⁻)
Water (H₂O)
Hexaaquachromium(III) ion ([Cr(H₂O)₆]³⁺)
Cesium nitrate (CsNO₃)
Cesium [Cr(NO₃)₅]²⁻
Cesium [Cr(NO₃)₆]³⁻
Reactivity and Reaction Mechanisms of Chromic Nitrate Systems
Redox Chemistry of Chromium(III) Species
The redox chemistry of chromium(III) is a pivotal aspect of its environmental and industrial relevance. The Cr(III) ion, as found in chromic nitrate (B79036), can be converted to other oxidation states through various chemical and electrochemical pathways.
The oxidation of chromium(III) to higher oxidation states, most notably the hexavalent state (Cr(VI)), is a significant environmental concern due to the increased toxicity and mobility of Cr(VI). nih.gov Several oxidants can facilitate this transformation.
Manganese dioxide (MnO₂) is recognized as a primary oxidant of Cr(III) under typical environmental conditions. pjoes.comresearchgate.net Studies have shown that the oxidation of Cr(III) by MnO₂ is influenced by the source of the chromium. For instance, Cr(III) introduced from a chromium nitrate solution is more susceptible to oxidation by MnO₂ compared to Cr(III) from aged chromium sulfate (B86663) solutions or tanning liquors. pjoes.com This oxidation is characterized by a rapid initial phase followed by a slower rate. pjoes.com The process can be part of a catalytic cycle, where biogenic manganese oxides formed by bacteria oxidize Cr(III) to Cr(VI). researchgate.net
Other oxidizing agents can also convert Cr(III) to higher oxidation states. The reaction of Cr(III) with hydrogen peroxide in alkaline solutions can lead to its oxidation, though the rate of this reaction is heavily dependent on the speciation of chromium, decreasing as Cr(III) forms more complex oligomers. researchgate.net Research into the oxidation of chromium(III)-nicotinate complexes by periodate (B1199274) has shown that the reaction proceeds through the coordination of the periodate to the chromium complex. ekb.eg The oxidation process is often not a direct conversion to Cr(VI) but can involve unstable intermediates such as Cr(IV) and Cr(V) species. researchgate.net
Table 1: Selected Oxidation Pathways for Chromium(III) from Nitrate Systems
| Oxidizing Agent | Conditions | Key Findings | References |
|---|---|---|---|
| Manganese Dioxide (MnO₂) | Aqueous, intermediate pH | Cr(III) from nitrate is more readily oxidized than from sulfate. | pjoes.com |
| Biogenic Mn Oxides | Aerobic, pH 6.0 | Mediates a catalytic oxidation of Cr(III) to Cr(VI). | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Alkaline solutions | The oxidation rate decreases as Cr(III) oligomerization increases. | researchgate.net |
| Periodate (IO₄⁻) | Aqueous, pH 3.2-5.5 | Oxidation occurs via coordination of periodate to the Cr(III) complex. | ekb.eg |
Chromium(III) from chromic nitrate can also be reduced to lower oxidation states, such as chromium(II) or elemental chromium(0). This can be achieved through chemical or electrochemical means.
A straightforward chemical reduction can be performed using a suitable reducing agent. For example, zinc metal can reduce aqueous chromium(III) nitrate to chromium metal. testbook.com
Cr(NO₃)₃(aq) + 3Zn(s) → 3Zn(NO₃)₂(aq) + Cr(s) testbook.com
The electrochemical reduction of Cr(III) is more complex and depends significantly on the chemical environment. In simple aqueous solutions, the stable [Cr(H₂O)₆]³⁺ complex is reduced to elemental chromium (Cr(0)) in a two-step process that involves a chromium(II) intermediate species. researchgate.net However, this reduction is often not quantitative, making it difficult to grow a substantial Cr(0) coating. researchgate.net The addition of organic complexing agents, such as formate (B1220265) or oxalate, can destabilize the hexaaqua complex, allowing for the formation of a more easily reducible Cr(III) complex. researchgate.net In the presence of these agents, the reduction of Cr(III) to Cr(0) can occur in a single step, and a more quantitative reduction can be achieved. researchgate.net
Hydrolysis and Polymerization Processes of this compound Solutions
In aqueous solution, the [Cr(H₂O)₆]³⁺ ion from this compound undergoes significant hydrolysis and polymerization, especially in neutral or basic conditions. nmfrc.org These processes are kinetically slow but lead to the formation of a variety of monomeric and polynuclear hydroxo- and oxo-bridged complexes. nmfrc.orgpublish.csiro.au
The initial step in the hydrolysis of this compound in water is the deprotonation of a coordinated water molecule in the [Cr(H₂O)₆]³⁺ ion. This ion acts as a weak acid (pKa ≈ 4), establishing an equilibrium with its conjugate base, the hydroxopentaaquachromium(III) ion. nmfrc.orgp2infohouse.org
[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ p2infohouse.org
Even in solutions of this compound without any added base, the chromium ions can be partially hydrolyzed. geoscienceworld.org The extent of this initial hydrolysis is dependent on factors like concentration and pH. Below pH 3-4, chromium(III) primarily exists as mononuclear hydrated ions. nih.gov
As the pH of a this compound solution increases, the monomeric hydroxo-chromium species undergo condensation reactions to form larger, polynuclear complexes. This process, known as olation, involves the formation of hydroxo bridges (–OH–) between chromium centers. nmfrc.org The hydroxo ion condenses to create dimeric, hydroxo-bridged species, which can then form larger oligomers and polymers. nmfrc.org
The polymerization process in this compound solutions is noted to be slow, resulting in the formation of stable polycations with relatively low molecular weights (<20,000). publish.csiro.au Studies have identified specific dimeric species as initial products of the hydrolytic polymerization. acs.org In aged and concentrated solutions above pH 3-4, cationic tetrameric complexes containing both single and double hydroxo bridges are the main hydrolysis products. nih.gov As polymerization continues, these complexes can range from dimers to polymers of colloidal dimensions, eventually leading to the precipitation of hydrated chromium(III) hydroxide (B78521). nmfrc.org In highly alkaline solutions (pH > 15), the precipitate redissolves to form polymeric chains of six-coordinated chromium(III) ions linked by double hydroxo bridges. nih.gov
The kinetics and extent of hydrolysis and polymerization are strongly influenced by both pH and temperature.
Influence of Temperature: An increase in temperature favors the process of olation and accelerates the polymerization kinetics. nmfrc.orgpublish.csiro.au For example, heating basic solutions of this compound to 90°C has been used to study polymerization, confirming the slow rate of these processes. publish.csiro.au Thermodynamic studies on the sorption of chromium(III) species, which is dependent on their hydrolytic form, show that binding capacity increases significantly with temperature (from 4°C to 45°C), indicating a shift in speciation at higher temperatures. nih.gov The aging of precipitates at higher temperatures also leads to the formation of more stable, less soluble polymeric structures through a process called oxolation, where bridging OH groups are converted to O²⁻ groups. p2infohouse.org
Table 2: Influence of pH and Temperature on this compound Polymerization
| Parameter | Condition | Effect on Polymerization | References |
|---|---|---|---|
| pH (OH/Cr Ratio) | Increasing pH / OH/Cr ratio | Promotes formation of larger polymers; shifts equilibrium from monomers to polynuclear species. | geoscienceworld.orgnih.gov |
| pH < 3-4 | Mononuclear hydrated ions ([Cr(H₂O)₆]³⁺, [Cr(H₂O)₅(OH)]²⁺) dominate. | nih.gov | |
| pH > 4 | Cationic tetrameric complexes are the main hydrolysis products. | nih.gov | |
| pH > 15 | Polymeric chains of (Cr(OH)₄)ₙⁿ⁻ form in concentrated NaOH. | nih.gov | |
| Temperature | Increasing Temperature | Accelerates polymerization (olation) rate. | nmfrc.orgpublish.csiro.au |
| Heating to 90°C | Used to promote the slow polymerization process for study. | publish.csiro.au | |
| 4°C to 45°C | Increased temperature leads to higher binding capacity of Cr(III) species, indicating changes in hydrolytic forms. | nih.gov |
The reactivity of the chromium(III) ion in aqueous solution, typically as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is characterized by its kinetic inertness. This means that ligand substitution reactions are generally slow. The nitrate ions in this compound are typically not in the primary coordination sphere in aqueous solutions; instead, they exist as counter-ions. Therefore, discussions of ligand exchange often pertain to the substitution of the aqua ligands in the [Cr(H₂O)₆]³⁺ complex.
Ligand Exchange Kinetics and Thermodynamics: Associative and Dissociative Mechanisms
Ligand substitution reactions for octahedral complexes like [Cr(H₂O)₆]³⁺ can proceed through a spectrum of mechanisms, primarily categorized as associative (A), dissociative (D), or interchange (I). scirp.orgwikipedia.org The interchange mechanism is further divided into associative interchange (Iₐ) and dissociative interchange (Iₑ).
Dissociative (D) Mechanism: This pathway begins with the cleavage of a bond between the metal center and a leaving ligand (L), forming a coordinatively unsaturated intermediate, typically with a lower coordination number. This intermediate then rapidly reacts with an incoming ligand (Y). For [Cr(H₂O)₆]³⁺, this would involve the formation of a five-coordinate intermediate, [Cr(H₂O)₅]³⁺. libretexts.org
Step 1 (Slow, Rate-Determining): [Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅]³⁺ + H₂O
Step 2 (Fast): [Cr(H₂O)₅]³⁺ + Y⁻ → [Cr(H₂O)₅Y]²⁺
The rate of a purely dissociative mechanism is independent of the nature and concentration of the incoming ligand. Because a bond is broken in the rate-determining step, dissociative pathways often exhibit a positive entropy of activation (ΔS‡). libretexts.org
Associative (A) Mechanism: In this mechanism, the incoming ligand first forms a bond with the metal center, creating an intermediate with a higher coordination number. Subsequently, the leaving ligand departs. For an octahedral complex, this results in a seven-coordinate intermediate. wikipedia.orglibretexts.org
Step 1 (Slow, Rate-Determining): [Cr(H₂O)₆]³⁺ + Y⁻ ⇌ [Cr(H₂O)₆Y]²⁺
Step 2 (Fast): [Cr(H₂O)₆Y]²⁺ → [Cr(H₂O)₅Y]²⁺ + H₂O
The rate of an associative reaction is dependent on the concentration of both the complex and the incoming ligand. wikipedia.org The formation of a new bond in the transition state typically leads to a negative entropy of activation (ΔS‡). libretexts.org
For chromium(III) complexes, substitution reactions are known to proceed via both associative and dissociative pathways. scirp.org The actual mechanism often falls into the interchange (I) category, where the distinction between the intermediate and the transition state blurs. In an Iₐ mechanism, the incoming ligand has a significant influence on the transition state, with M-Y bond formation being important. In an Iₑ mechanism, M-L bond breaking is more advanced in the transition state. Studies on the reaction of [Cr(H₂O)₆]³⁺ with various ligands have shown that activation parameters, such as a negative entropy of activation, can indicate an associative mechanism. scirp.org For example, the reaction between chromium(III) and ethylenediaminetetra-3-propinate yielded a ΔS‡ of -128 ± 8 J∙K⁻¹∙mol⁻¹, suggesting an associative pathway. scirp.org
Influence of Ligand Type and Concentration
The rate of ligand exchange in chromium(III) complexes is significantly influenced by the properties of the incoming ligand, including its type and concentration.
Influence of Ligand Concentration: The dependence of the reaction rate on the incoming ligand's concentration is a key indicator of the underlying mechanism.
If the rate law is first-order with respect to the complex and zero-order with respect to the incoming ligand, a dissociative (D) mechanism is suggested.
A rate law that is first-order in both the complex and the incoming ligand points towards an associative (A) or associative interchange (Iₐ) mechanism. uci.edu
In many reactions involving chromium(III), the kinetics are more complex. For instance, the reaction of Cr(III) with ethylenediaminetetra-3-propinate (EDTP) showed that a plot of the observed rate constant (kₒᵥₛ) against the ligand concentration was non-linear, which indicates the formation of an outer-sphere ion pair prior to the main substitution step. scirp.org This is a common feature for reactions between charged species in solution.
Influence of Ligand Type: The nature of the entering ligand plays a crucial role. Factors such as the ligand's charge, size, and basicity affect both the thermodynamics (stability of the final complex) and the kinetics (rate of formation). For instance, the reaction of the (H₂O)₅CrOOH²⁺ complex with different anions showed markedly different rate laws and constants. acs.orgacs.org While nitrate is often considered a poor ligand, its substitution into a chromium(III) coordination sphere has been studied. acs.org The reaction of (H₂O)₅CrOOH²⁺ with nitrate was found to be first-order with respect to H⁺, whereas the reaction with acetate (B1210297) was zero-order. acs.orgacs.org
The pH of the solution is also critical as it dictates the protonation state of both the aqua complex and the ligand. The hydroxo species, [Cr(H₂O)₅(OH)]²⁺, is much more reactive (labile) than the hexaaqua ion, [Cr(H₂O)₆]³⁺, due to the π-donating ability of the hydroxide ligand, which weakens the trans-Cr-OH₂ bond. scirp.orgnih.gov Therefore, reactions often proceed faster at higher pH values where the concentration of the hydroxo species is greater. scirp.org
| Reactant Complex | Entering Ligand | Second-Order Rate Constant (k) | Conditions | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| (H₂O)₅CrOOH²⁺ | Nitrate (NO₃⁻) | 3.0 M⁻¹s⁻¹ | 1.0 M H⁺, 25°C | Associative Interchange (Iₐ) | acs.org |
| (H₂O)₅CrOOH²⁺ | Sulfate (SO₄²⁻) | 2.49 M⁻¹s⁻¹ | 1.0 M H⁺, 25°C | Associative Interchange (Iₐ) | acs.org |
| (H₂O)₅CrOOH²⁺ | Acetic Acid (CH₃COOH) | 0.90 M⁻¹s⁻¹ | 1.0 M H⁺, 25°C | Associative Interchange (Iₐ) | acs.org |
| Cr(III) | Ethylenediaminetetra-3-propinate (EDTP) | 1.83 - 5.23 x 10⁻³ s⁻¹ (rate-determining step) | pH 3.3 - 4.7, 25°C | Associative (A) | scirp.org |
Applications in Advanced Materials Science and Catalysis
Catalytic Applications
Chromic nitrate (B79036) serves as a catalyst or a precursor to catalytic materials in numerous chemical processes. Its ability to act as a Lewis acid and its potential to form active chromium species are key to its catalytic functions.
Homogeneous Catalysis Utilizing Chromic Nitrate
While less extensively documented than its heterogeneous counterparts, this compound itself can act as a homogeneous catalyst. Its primary application in this area is in organic synthesis, notably in multicomponent reactions.
Heterogeneous Catalysis with Chromium-Derived Materials
This compound is frequently used as a precursor to synthesize chromium-based heterogeneous catalysts. These catalysts often involve chromium oxides or other chromium species supported on various materials, which are then utilized in a wide array of reactions.
Support Effects and Active Site Characterization
The catalytic performance of chromium-derived materials is significantly influenced by the support material and the nature of the active chromium species. This compound is a common starting material for preparing these catalysts. For instance, chromium oxide catalysts supported on alumina (B75360) (CrOx/Al₂O₃) are extensively studied for dehydrogenation reactions csic.esd-nb.info. The dispersion of chromium species, such as Cr⁶⁺ and Cr³⁺, on the support is critical, with Cr⁶⁺ species often being associated with higher catalytic activity in dehydrogenation processes csic.esresearchgate.net. The interaction between the chromium species and the support material, such as silica (B1680970) (SiO₂) or zeolites like MOR and MCM-41, plays a crucial role in determining the catalyst's activity, selectivity, and stability researchgate.netresearchgate.netacs.org. Characterization techniques like XPS and Raman spectroscopy are employed to understand the oxidation states and speciation of chromium on the support csic.esresearchgate.net.
Reactions in Organic Synthesis (e.g., Biginelli Reaction)
As mentioned in homogeneous catalysis, this compound is also a precursor for heterogeneous catalysts used in organic synthesis. While direct use as a homogeneous catalyst is noted, its transformation into supported chromium oxides or other species can lead to heterogeneous catalytic systems for reactions like the Biginelli synthesis, offering advantages in catalyst separation and recyclability researchgate.net.
Gas-Phase Reactions (e.g., Ethane (B1197151) Dehydrogenation, Automotive Exhaust Treatment)
Chromium-based catalysts derived from this compound are prominent in gas-phase reactions, particularly in the petrochemical industry and environmental applications.
Ethane Dehydrogenation: Chromium oxide catalysts supported on materials like alumina, silica (SBA-15, MCM-41), and zeolites are widely investigated for the oxidative dehydrogenation of ethane to ethylene, often using CO₂ as a soft oxidant csic.esd-nb.inforesearchgate.netresearchgate.netacs.org. This compound is a common precursor for synthesizing these catalysts, where the dispersion of chromium species (e.g., Cr⁶⁺) on the support is optimized for high activity and selectivity csic.esresearchgate.net. For example, Cr/Al₂O₃ catalysts prepared using this compound have shown significant activity in ethane dehydrogenation with CO₂ csic.esd-nb.info. Research indicates that the support material and promoter elements can significantly influence the catalytic performance by affecting the chromium species' dispersion and oxidation state researchgate.netacs.org.
Photocatalysis and Photo-induced Reactions
Chromium compounds, often synthesized using this compound as a precursor, are explored for their photocatalytic properties. Chromium oxides, such as Cr₂O₃, are semiconductor materials that can exhibit photocatalytic activity for environmental remediation, such as the degradation of organic pollutants researchgate.net. This compound itself can be a precursor for synthesizing various chromium-containing nanostructures and materials that are investigated for photocatalytic applications. For instance, chromium-doped metal oxides or spinel ferrites synthesized using this compound have shown potential in degrading dyes under light irradiation jwent.netacs.org.
Advanced Materials Synthesis (beyond ceramics)
Modification of Polymer Properties (e.g., Polyaniline Composites)
This compound, also known as chromium(III) nitrate, has demonstrated utility in modifying the properties of various polymers, particularly conductive polymers like polyaniline (PANI). Research indicates that incorporating this compound into polyaniline matrices can significantly enhance key characteristics such as electrical conductivity and thermal stability. These improvements open avenues for advanced applications in areas like sensors and electronics.
Enhancing Electrical Conductivity and Thermal Stability in Polyaniline
Studies have focused on the preparation of polyaniline/chromium nitrate composites through in-situ polymerization of aniline (B41778) in the presence of varying weight percentages of this compound (5%, 10%, 20%, and 40%). The findings suggest a direct correlation between the concentration of this compound and the composite's properties niscpr.res.inresearchgate.netniscair.res.inniscpr.res.ini-scholar.in.
Key Research Findings:
Electrical Conductivity: The DC electrical conductivity of polyaniline composites generally increases with the addition of this compound. The highest conductivity was observed in composites containing 20 wt% of this compound. This enhancement is attributed to the role of this compound in improving the charge transport mechanisms within the polyaniline structure, potentially by influencing the doping level or morphology niscpr.res.inniscair.res.inniscpr.res.ini-scholar.in. Further analysis indicates that the activation energy for electrical conduction decreases with increasing this compound concentration up to 20 wt%, supporting the observed increase in conductivity niscpr.res.in.
Thermal Stability: Thermogravimetric analysis (TGA) has revealed that the polyaniline/chromium nitrate composites exhibit superior thermal stability compared to pristine polyaniline. The composite with 20 wt% this compound demonstrated the highest thermal stability among the tested samples. This suggests that the incorporation of this compound can reinforce the polymer's resistance to thermal degradation niscpr.res.inresearchgate.netniscair.res.inniscpr.res.ini-scholar.in.
The FTIR spectra of the composites have shown slight shifts in the characteristic bands of polyaniline, along with the appearance of new peaks, confirming the successful incorporation of this compound into the polyaniline matrix niscpr.res.in.
Data Table: Polyaniline/Chromic Nitrate Composite Properties
The following table summarizes the impact of this compound loading on the electrical conductivity and thermal stability of polyaniline, based on research findings.
| This compound Loading (wt%) | Relative DC Electrical Conductivity (vs. Pristine PANI) | Relative Thermal Stability (vs. Pristine PANI) |
| 0 (Pristine PANI) | 1.0x | 1.0x |
| 5 | Increased | Increased |
| 10 | Significantly Increased | Significantly Increased |
| 20 | Highest Conductivity Observed | Highest Thermal Stability Observed |
| 40 | Decreased compared to 20% | Increased, but potentially less than 20% |
Note: "Increased" and "Significantly Increased" are qualitative descriptions based on research findings indicating improvement over pristine polyaniline. Specific quantitative values for conductivity and thermal stability would vary based on experimental conditions and measurement techniques.
Environmental Chemistry and Remediation Processes
Chromium Speciation in Environmental Matrices
The environmental behavior and toxicity of chromium are heavily dependent on its oxidation state, or speciation. In natural and contaminated environments, chromium primarily exists as Cr(III) and Cr(VI). pjoes.comresearchgate.netthermofisher.comfrontiersin.orgnih.govjuniperpublishers.comaip.orgajol.info Chromic nitrate (B79036), as a compound containing Cr(III), contributes to the pool of trivalent chromium in the environment. smolecule.comnih.gov
Trivalent Chromium (Cr(III)): This form is generally considered to have low toxicity and low mobility in the environment. pjoes.comenviroforensics.com It is sparingly soluble and tends to precipitate as chromium hydroxide (B78521) or sorb onto soil particles and organic matter, limiting its transport. pjoes.comclaire.co.uk In trace amounts, Cr(III) is recognized as an essential micronutrient involved in glucose metabolism. nih.govjuniperpublishers.comajol.info However, at higher concentrations, it can still pose environmental risks. juniperpublishers.com
Hexavalent Chromium (Cr(VI)): In contrast, Cr(VI) is highly soluble, mobile, and significantly more toxic, exhibiting carcinogenic, mutagenic, and teratogenic properties. pjoes.comthermofisher.comfrontiersin.orgnih.govjuniperpublishers.comaip.orgajol.info It commonly exists in aqueous solutions as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) ions. clu-in.org
The speciation of chromium in environmental matrices is influenced by several key factors:
pH: Soil pH significantly impacts chromium's geochemical activity. Lower pH values tend to mobilize Cr(III), while higher pH values can promote the formation of Cr(VI) under certain conditions. frontiersin.org
Redox Potential (Eh): The oxidation-reduction potential of the environment dictates the interconversion between Cr(III) and Cr(VI). Cr(VI) can be reduced to Cr(III) by various reducing agents present in soil and water, such as ferrous iron (Fe(II)), sulfides, and organic matter. pjoes.comfrontiersin.orgenviroforensics.comclu-in.orgmdpi.comcdnsciencepub.comscholarena.com Conversely, Cr(III) can be oxidized to Cr(VI), often facilitated by manganese oxides or specific microbial activities. cdnsciencepub.com
Organic Matter: Soil organic matter plays a crucial role by binding chromium ions, influencing its bioavailability, and acting as a source for redox reactions that can reduce Cr(VI) to Cr(III). frontiersin.org
Mineral Surfaces: Interactions with mineral surfaces, such as clay particles, metal oxyhydroxides, and soil organic matter, are critical for the adsorption and sequestration of Cr(III), thereby limiting its mobility. pjoes.comclaire.co.ukcdnsciencepub.com
The presence of complex organic matrices can also pose challenges for accurate chromium speciation analysis, as organic compounds can interfere with extraction and detection processes, and the redox state of Cr(VI) can be unstable during sample handling. speciation.net Furthermore, polymeric forms of Cr(III) can also exist in environmental samples, potentially altering chromium's mobility, bioavailability, and toxicity. nih.gov
Chemical Processes for Chromium Remediation
The primary objective in remediating chromium-contaminated sites is to reduce the concentration of the highly toxic Cr(VI) to the less harmful Cr(III). claire.co.ukclu-in.org This transformation is often followed by stabilization or removal of the resulting Cr(III). Various chemical and physical processes are employed for chromium remediation, including adsorption, ion exchange, precipitation, and reduction.
Adsorption and Sequestration Mechanisms
Adsorption is a widely investigated and effective method for removing chromium species from water and soil. For Cr(III), adsorption mechanisms typically involve:
Surface Complexation: Cr(III) ions bind to functional groups on the surface of adsorbent materials.
Electrostatic Attraction: The positively charged Cr(III) ions can be attracted to negatively charged surfaces of adsorbents.
Ion Exchange: Cr(III) can be exchanged with cations present on the adsorbent material.
A variety of materials, including biochar, clay minerals, metal oxides, and even natural sediments, have demonstrated significant adsorption capacity for chromium. scholarena.commdpi.combohrium.com The efficiency of adsorption is influenced by factors such as pH, temperature, contact time, adsorbent dosage, and the initial concentration of chromium.
Table 1: Effect of pH on Cr(VI) Removal Efficiency by nZVI@BC mdpi.com
| pH | Removal Efficiency (%) |
| 3 | 90.11 |
| 7 | 60.36 |
| 11 | 45.39 |
The data above illustrate how pH significantly impacts the removal efficiency of chromium species, with acidic conditions generally favoring higher removal rates.
Table 2: Effect of Adsorbent Dosage on Cr(VI) Removal Efficiency by nZVI@BC mdpi.com
| Dosage (g/L) | Removal Efficiency (%) |
| 0.1 | 70.83 |
| 0.9 | 97.25 |
This table demonstrates that increasing the dosage of the adsorbent material generally leads to higher removal efficiencies.
Table 3: Effect of Initial Cr(VI) Concentration on Removal by Riverbed Sand bohrium.com
| Initial Cr(VI) Concentration (M) | Removal Efficiency (%) |
| 7.5 x 10⁻⁵ | 43.2 |
| 1.0 x 10⁻⁵ | 74.3 |
This shows that lower initial concentrations of Cr(VI) can result in higher percentage removal efficiencies when using adsorbents like riverbed sand.
Table 4: Effect of Temperature on Cr(VI) Removal by Riverbed Sand bohrium.com
| Temperature (°C) | Removal Efficiency (%) |
| 25 | 74.3 |
| 35 | 40.7 |
The decrease in removal efficiency with increasing temperature suggests that the adsorption process for Cr(VI) by riverbed sand is exothermic.
Advanced Oxidation/Reduction Processes (AOPs/ARPs)
Reduction processes are central to chromium remediation, primarily focusing on converting the toxic Cr(VI) to the less toxic Cr(III). These processes can be achieved through various chemical and biological means.
Chemical Reduction: This involves using chemical agents to reduce Cr(VI). Common reductants include ferrous sulfate (B86663) (FeSO₄), zero-valent iron (ZVI), and various sulfur-based compounds like sodium metabisulfite (B1197395) or sulfur dioxide. frontiersin.orgenviroforensics.comclaire.co.uk In situ chemical reduction (ISCR) techniques inject these reductants directly into contaminated soil or groundwater to create a chemically reduced environment that facilitates the conversion of Cr(VI) to Cr(III). enviroforensics.comclu-in.org Once reduced, Cr(III) can precipitate as less soluble hydroxides or co-precipitate with iron or sulfide (B99878) minerals. enviroforensics.comclu-in.org
Biological Reduction: Microorganisms, particularly bacteria, possess enzymes capable of reducing Cr(VI) to Cr(III). nih.gov Bioremediation strategies utilize these microbial capabilities. For instance, Bacillus subtilis has shown potential in removing chromium from contaminated soil and wastewater.
Table 5: Chromium Removal by Bacillus subtilis aip.org
| Condition | Removal Efficiency (%) |
| Wastewater (50 mg/L Cr, 4h) | 5.86 |
| Soil (500 mg/kg Cr(VI), 10h, pH 7) | >98 |
| Contaminated Soil (75 mg/L Cr, 14 days) | 11 |
These results highlight the variable efficiency of biological remediation depending on the matrix and conditions, with significant Cr(VI) removal observed in soil matrices.
Interaction with Geochemical Interfaces (e.g., Clay Surfaces)
Chromium, particularly in its trivalent state, exhibits a strong affinity for geochemical interfaces such as clay surfaces, metal oxides, and soil organic matter. pjoes.comclaire.co.ukcdnsciencepub.com These interactions are crucial for immobilizing Cr(III) and preventing its migration through soil and aquatic systems.
Sorption and Precipitation: Cr(III) readily sorbs onto clay minerals and other soil components through mechanisms like surface complexation and electrostatic attraction. claire.co.ukmdpi.com At neutral to alkaline pH, Cr(III) tends to form insoluble chromium hydroxides, which can precipitate and further sequester the metal. pjoes.com
Influence of pH and Eh: The extent of Cr(III) interaction with mineral surfaces is highly dependent on pH and redox conditions. As mentioned, pH influences the surface charge of minerals and the speciation of chromium, thereby affecting adsorption. frontiersin.orgmdpi.com Redox potential dictates the stability of Cr(III) and its potential conversion to more mobile Cr(VI). pjoes.comcdnsciencepub.com
In natural, unpolluted soils, Cr(III) is predominantly found in forms bound to clay particles, organic matter, and metal oxyhydroxides, indicating the significant role of these geochemical interfaces in its environmental fate. claire.co.uk Understanding these interactions is vital for designing effective remediation strategies that promote the stable sequestration of chromium.
Advanced Analytical Methodologies in Chromic Nitrate Research
Spectroscopic Characterization Techniques
Spectroscopy plays a pivotal role in the characterization of chromic nitrate (B79036), offering insights into its electronic structure, vibrational modes, and the nature of chromium(III) species in solution and solid states.
UV-Visible Absorption Spectroscopy for Reaction Monitoring
UV-Visible absorption spectroscopy is a fundamental tool for monitoring reactions involving chromic nitrate. The color of a chromium(III) nitrate solution is determined by the light it absorbs; for instance, a violet color indicates absorption of yellow light. rsc.org This property is exploited to track the progress of reactions, such as the complexation of Cr(III) with ligands like ethylenediaminetetraacetic acid (EDTA). semanticscholar.org By recording the UV-Vis spectra of a reaction mixture over time, researchers can observe the formation of new species, as indicated by the appearance of new absorption bands. semanticscholar.orgrdd.edu.iq For example, in the reaction between Cr(NO₃)₃ and EDTA, the formation of the [Cr(EDTA)]⁻ complex can be monitored by observing the increase in absorbance at a specific wavelength, such as 545 nm. semanticscholar.org This technique allows for the determination of reaction kinetics and the identification of reaction intermediates, although in some cases, intermediates may be present in concentrations too low for direct observation. semanticscholar.org
The position and intensity of the absorption bands in the UV-Vis spectrum are influenced by the ligands surrounding the Cr(III) ion and the geometry of the complex. rsc.org For instance, different chromium(III) complexes with various ligands will absorb light at different wavelengths. rsc.org This sensitivity makes UV-Vis spectroscopy a valuable tool for studying the coordination chemistry of this compound.
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of this compound and its complexes, providing information about chemical bonding and molecular structure. nih.govmdpi.comconicet.gov.ar In the IR spectrum of this compound nonahydrate, characteristic bands associated with the nitrate group (NO₃⁻) and water molecules of hydration are observed. researchgate.net For instance, the IR spectra of nitrato complexes can show bands corresponding to both coordinated and uncoordinated nitrate groups. jocpr.comscirp.org The appearance of new bands can indicate the monodentate nature of the nitrate group coordination. jocpr.comscirp.org
Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations. The Raman spectrum of this compound can reveal information about the Cr-O stretching modes. mdpi.com For example, in a study of a chromium-based material synthesized from this compound, Raman peaks were observed at specific wavenumbers and attributed to A₁g and E_g symmetry modes of the Cr-O bonds. mdpi.com It is important to distinguish the vibrational bands of the compound of interest from those of any impurities, such as unreacted starting materials or byproducts. mdpi.comcdnsciencepub.com
Interactive Table: Vibrational Frequencies of Nitrate Groups in this compound Complexes
This table displays typical infrared absorption frequencies for different coordination modes of the nitrate group in complexes derived from this compound. Users can filter the data by coordination mode to see the corresponding vibrational frequencies.
| Coordination Mode | ν₁(sym stretch) (cm⁻¹) | ν₂(out-of-plane) (cm⁻¹) | ν₃(asym stretch) (cm⁻¹) | ν₄(in-plane bend) (cm⁻¹) | ν₅(asym stretch) (cm⁻¹) | ν₆(out-of-plane bend) (cm⁻¹) |
| Uncoordinated | ~1390 | ~830 | ~1390 | ~720 | - | - |
| Monodentate | 1430-1438 | 1010-1015 | 1370-1375 | - | 1210-1215 | 840-850 |
| Bidentate | ~1500 | ~1030 | ~1270 | ~780 | - | - |
Note: The exact frequencies can vary depending on the specific complex and its environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Chromium(III) Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, such as the chromium(III) ion in this compound. Cr(III) has three unpaired electrons, making it EPR active. jocpr.comscirp.org EPR spectroscopy provides detailed information about the electronic structure and the local environment of the Cr(III) center. jocpr.comscirp.orgcardiff.ac.uk
The EPR spectra of Cr(III) complexes typically exhibit signals from which the g-values can be calculated. jocpr.comscirp.org These g-values, along with the spectral line shape, can reveal the symmetry of the complex, with octahedral geometry being common for Cr(III). jocpr.comscirp.org In some cases, the EPR spectra of polycrystalline samples at room temperature may appear as broad, featureless signals due to dipole-dipole interactions between neighboring Cr(III) centers. cardiff.ac.uk To obtain better-resolved spectra, measurements are often performed on frozen solutions at low temperatures. cardiff.ac.uknih.gov However, partial precipitation of the complex upon freezing can still lead to spectral broadening. cardiff.ac.uk The presence of intermediate species in a reaction, such as a Cr(III)-peroxynitrite complex, can sometimes be detected and characterized by time-dependent EPR measurements. nih.gov
Chromatographic and Separation Techniques for Speciation
The speciation of chromium, distinguishing between different oxidation states and complex forms, is critical due to the varying toxicity and bioavailability of different chromium species. Chromatographic techniques are essential for separating these species before their detection and quantification.
High-Performance Liquid Chromatography (HPLC) Coupled with Detectors (e.g., ICP-MS, DAD)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that, when coupled with sensitive detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a Diode Array Detector (DAD), provides a robust method for chromium speciation. usgs.govmdpi.comrsc.orgresearchgate.netingeniatrics.com This hyphenated technique, HPLC-ICP-MS, allows for the separation of different chromium species, such as Cr(III) and Cr(VI), followed by their highly sensitive and selective detection. usgs.govmdpi.comrsc.org
In a typical HPLC-ICP-MS setup for chromium speciation, an anion exchange column is used to separate the chromium species. ingeniatrics.com Since Cr(III) often exists as a cation, it is typically complexed with a chelating agent like EDTA to form an anionic complex that can be retained and separated on the column. usgs.govingeniatrics.com The mobile phase composition, including the type and concentration of the complexing agent and the pH, is optimized to achieve efficient separation. mdpi.comingeniatrics.com The separated species are then introduced into the ICP-MS for elemental detection, which offers very low detection limits, often in the sub-µg/L range. mdpi.comrsc.org This methodology has been successfully applied to the speciation of chromium in various matrices, including environmental and biological samples. mdpi.comrsc.orgresearchgate.net
Interactive Table: HPLC-ICP-MS Parameters for Chromium Speciation
This table provides a summary of typical experimental conditions used in HPLC-ICP-MS for the speciation of chromium. Users can sort the table by different parameters to compare various analytical approaches.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1260 | Not Specified |
| Column | Agilent speciation column (4.6 mm x 30 mm) | C8 column |
| Mobile Phase | 5 mM EDTA, 5 mM NaH₂PO₄/15 mM Na₂SO₄, pH = 7.0 | EDTA and TBAH solution |
| Flow Rate | Not Specified | Not Specified |
| Injection Volume | 200 µL | Not Specified |
| Column Temperature | 30°C | Not Specified |
| ICP-MS System | Agilent 7900 | ICP-QQQ MS |
| Detector | Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) |
| Detection Limit Cr(III) | < 100 ng/kg | 0.08 µg/L |
| Detection Limit Cr(VI) | < 100 ng/kg | 0.09 µg/L |
References: mdpi.comingeniatrics.com
Electrochemical Methods for Redox Potential and Complex Stability Determination
Electrochemical methods are instrumental in determining the redox potentials of chromium species and the stability of their complexes. These techniques provide insights into the thermodynamic and kinetic aspects of chromium chemistry. The standard reduction potential for the Cr(VI)/Cr(III) couple is approximately +1.35 V versus the Standard Hydrogen Electrode (SHE). nih.gov However, the actual reduction potential can be influenced by factors such as pH and the presence of complexing agents. ajol.infoelectrochemsci.org
Techniques like cyclic voltammetry can be used to study the electrochemical behavior of Cr(III) and Cr(VI) at different electrode surfaces. nih.govresearchgate.net The reduction of Cr(III) to Cr(II) and subsequently to metallic chromium can be investigated, with the peak potentials providing information about the irreversibility of the electrochemical process. researchgate.net Adsorptive stripping voltammetry is another sensitive electrochemical technique used for the determination of trace levels of chromium. ajol.info In this method, a chromium complex is preconcentrated on the electrode surface before the measurement of the stripping current, which is proportional to the chromium concentration. ajol.info
Potentiometric titrations are employed to determine the stability constants of this compound complexes with various ligands. nih.govresearchgate.net By titrating a solution containing this compound and a ligand with a standard base, the formation constants of the resulting complexes can be calculated from the titration curve. nih.gov These stability constants are crucial for understanding the speciation of chromium in solution and predicting its behavior in different chemical environments. nih.govresearchgate.netajol.info For instance, the stability constant (log K) for the complex of Cr(III) with oxalic acid is reported to be 5.34, while with malic acid it is 5.4. researchgate.net
Thermal Analysis Techniques (e.g., TG-DTA) for Decomposition Pathways
The thermal decomposition of this compound, particularly its nonahydrate form (Cr(NO₃)₃·9H₂O), is a complex process involving multiple, often overlapping, stages. Advanced thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are indispensable for elucidating the intricate pathways of this decomposition. These methods provide critical data on mass loss and thermal events (endothermic or exothermic) as a function of temperature, enabling researchers to identify intermediate products and propose detailed reaction mechanisms.
The decomposition process is significantly influenced by the experimental conditions, including the heating rate, sample mass, and the surrounding atmosphere (e.g., inert like helium or nitrogen, or reactive like air). rroij.comrroij.comakjournals.com
Research Findings from Thermogravimetric and Differential Thermal Analysis:
Studies employing TG-DTA have revealed that the decomposition of this compound nonahydrate is not a simple, one-step process but rather a series of events including dehydration, the formation of intermediate hydroxy- and oxynitrates, and finally, the formation of chromium oxides. researchgate.netinfona.pl
A key observation is that dehydration and the decomposition of nitrate groups often occur concurrently. researchgate.netinfona.pl The process generally begins with the melting of the hydrate (B1144303) followed by the initial loss of water molecules at relatively low temperatures. akjournals.com
One study conducted in a nitrogen atmosphere identified three main decomposition steps in the temperature range of 25–600°C. rroij.com The initial step, occurring between 48°C and 120°C, is primarily associated with the loss of water. rroij.com A subsequent major mass loss of approximately 55.75% occurs between 120°C and 274°C, leading to the formation of an amorphous intermediate with the approximate formula CrO₂.₆. rroij.com The final stage, from 274°C to 475°C, involves a smaller mass loss of about 5.59% and results in the formation of crystalline Cr₂O₃. rroij.com
Research carried out in both helium and synthetic air has identified as many as eight distinct stages in the decomposition process. akjournals.cominfona.pl These studies highlight the formation of intermediate products containing both trivalent and hexavalent chromium. akjournals.cominfona.pl For instance, in a helium atmosphere, a species with the approximate formula Cr'~0.07 III Cr 0.93 VI O2.90 is formed at about 260°C, while in air, a compound of ~0.01 III 0.99 VI O2.99 is observed at around 200°C. researchgate.net Ultimately, the final product of decomposition above 450°C is consistently identified as Cr₂O₃, regardless of the atmosphere being helium or air. researchgate.netinfona.pl
Further detailed investigation has proposed a mechanism beginning with the condensation of four moles of the initial monomer, Cr(NO₃)₃·9H₂O, to form Cr₄N₁₂O₃₆·31H₂O. researchgate.net This is followed by the gradual loss of water and an azeotropic mixture of HNO₃ + H₂O, leading to a tetrameric oxynitrate, Cr₄N₄O₁₆. researchgate.net At higher temperatures, this intermediate loses N₂O₃ and O₂, with a simultaneous oxidation of Cr(III) to Cr(IV), forming a chromium dioxide dimer (Cr₄O₈). researchgate.net This unstable dimer finally decomposes at approximately 447°C, losing oxygen to yield 2Cr₂O₃. researchgate.net
The following interactive table summarizes the key decomposition stages of this compound nonahydrate under a nitrogen atmosphere as reported in one study.
Decomposition Stages of Cr(NO₃)₃·9H₂O in N₂ Atmosphere
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Product/Process |
|---|---|---|---|
| 1 | 48 - 120 | - | Decomposition of starting compound and loss of H₂O. rroij.com |
| 2 | 120 - 274 | 55.75 | Formation of an amorphous intermediate (approx. CrO₂.₆). rroij.com |
Another study, utilizing a heating rate of 2.5°C min⁻¹, provides a detailed breakdown of the decomposition in a helium atmosphere, as shown in the table below.
Decomposition Stages of Cr(NO₃)₃·9H₂O in Helium (2.5°C min⁻¹)
| Stage | Temperature Range (°C) | Key Events |
|---|---|---|
| Ih | < ~55 | Melting and partial dehydration. akjournals.com |
| IIh | ~55 - 110 | Further dehydration and initial decomposition of nitrate groups. akjournals.com |
| IIIh | ~110 - 150 | Main stage of nitrate group decomposition. akjournals.com |
| IVh | ~150 - 210 | Continued decomposition and formation of intermediates. akjournals.com |
| Vh | ~210 - 260 | Formation of Cr'~0.07 III Cr |
The final decomposition product above 450°C is consistently reported to be chromium(III) oxide (Cr₂O₃). akjournals.comresearchgate.netinfona.pl The journey to this final state is a multi-step, intricate process, the elucidation of which is made possible through the precise application of thermal analysis techniques like TG-DTA.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of chromic nitrate (B79036), treating the molecule as a system of nuclei and electrons and solving the Schrödinger equation, or its density-based equivalent.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.com It is based on the principle that the ground-state energy and other properties of a system are a functional of the electron density. DFT has been employed to study the structure and vibrational properties of chromyl nitrate, a related compound. nih.govconicet.gov.ar In these studies, the geometries were optimized using various functionals and basis sets, such as B3LYP with Lanl2DZ, 6-31G, and 6-311++G. nih.govconicet.gov.ar The calculations revealed that the B3LYP/6-311+G method provides the most stable structure for chromyl nitrate. conicet.gov.ar DFT has also been used to confirm the structure of chromium(III) complexes, including those with nitrate ions, demonstrating good agreement with experimental data. nih.govacs.org For instance, in a study of a Cr(III)-captopril complex, DFT calculations with the B3LYP method and a 6-31+G(d) basis set were used to determine the optimized structure. nih.gov
| Functional | Basis Set | Key Finding |
|---|---|---|
| B3LYP | Lanl2DZ | Provides a good fit for geometries and vibrational spectra. conicet.gov.ar |
| B3LYP | 6-31G* | Used for geometry optimization and frequency calculations. nih.govconicet.gov.ar |
| B3LYP | 6-311++G | Provides the most stable structure and highest dipole moment. conicet.gov.ar |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and spectroscopic properties. mpg.dewikipedia.org It is a popular method for calculating electronic absorption spectra (UV-Vis) and other properties related to electronic transitions. rsc.org TD-DFT calculations have been successfully applied to predict the UV-Vis spectra of various organic and inorganic compounds, showing good agreement with experimental results when appropriate functionals are used. acs.org For chromium(III) complexes containing nitrate, TD-DFT has been used to investigate their geometric structure and spectroscopic properties. researchgate.net The simulated UV-Vis and IR spectra from these calculations were in satisfactory agreement with the experimental data, with the main absorption bands attributed to Ligand-to-Ligand Charge Transfer (LLCT) and/or Ligand-to-Metal Charge Transfer (LMCT) transitions. researchgate.net
Natural Bond Order (NBO) analysis is a technique used to study bonding interactions, charge transfer, and electron delocalization within a molecule. uni-muenchen.deresearchgate.netwikipedia.org It transforms the complex wave function into a localized Lewis-like structure of bonds and lone pairs. NBO analysis has been used to investigate the nature of Cr-O bonds in chromyl nitrate, revealing details about the coordination of the nitrate groups. nih.govconicet.gov.ar The analysis helps in understanding the donor-acceptor interactions between filled and empty orbitals and their energetic importance, which is estimated by second-order perturbation theory. uni-muenchen.de
Atoms in Molecules (AIM) theory, developed by Richard Bader, is another method used to analyze the electronic structure of molecules based on the topology of the electron density. nih.gov It has been employed to study the topological properties of the electron charge density in chromyl nitrate. nih.govconicet.gov.ar AIM analysis was also used to investigate the interaction between chromium(III) and captopril (B1668294) in a complex that also involved nitrate ions. nih.govacs.org
Molecular Dynamics (MD) Simulations of Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. umd.edu This technique is particularly useful for investigating the behavior of substances in solution. MD simulations have been employed to study the complexation of chromium(III) with other molecules in aqueous solutions containing nitrate ions. nih.govacs.org For example, in a study of a Cr(III)-captopril system, MD simulations showed that the chromium atom forms bonds with the oxygen atoms of the captopril carboxylate group, water molecules, and nitrate ions. nih.gov The simulations provided insights into the coordination environment of the chromium ion in solution. Radial distribution functions (RDFs) derived from MD simulations can identify the probable interaction sites between different atoms. nih.gov
| Interaction | Peak Distance (Å) |
|---|---|
| Cr···O=C (captopril) | 2.11 |
| Cr···Onitrate | 2.15 |
| Cr···OW (water) | 2.39 |
Reaction Pathway Modeling and Transition State Theory
Computational methods are also used to model chemical reaction pathways and to understand the kinetics and mechanisms of reactions. Transition state theory is a fundamental concept in this area, providing a framework for understanding reaction rates. researchgate.net The thermolysis of chromium nitrate nonahydrate has been studied, and a probable mechanism for its decomposition has been proposed based on experimental and computational modeling of intermediate products. researchgate.netjst.go.jp These studies suggest a complex process involving dehydration, condensation, and the formation of various intermediate oxynitrates before the final formation of chromium oxide. researchgate.net
Solvation Models and Explicit Solvent Effects
The effect of a solvent on the properties and reactivity of a solute can be significant. Computational models can account for these effects in two primary ways: implicitly or explicitly. readthedocs.iomdpi.communi.cz Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.communi.cz Explicit solvation models involve including individual solvent molecules in the calculation. mdpi.communi.cz
In studies of chromium(III) complexes, both implicit and explicit solvation models have been used. For instance, the Polarizable Continuum Model (PCM) was used in computational studies of the aquation of chromium(III) chloride, a process where water molecules replace other ligands. murdoch.edu.au In other research, the effect of methanol (B129727) as a solvent on a Cr(III) complex was investigated using the PCM model with DFT calculations. arabjchem.org The choice between implicit and explicit models depends on the specific system and the nature of the solute-solvent interactions being investigated. mdpi.com Explicit models are often preferred when specific interactions like hydrogen bonding are crucial. murdoch.edu.au
Future Research Directions and Emerging Paradigms
Novel Synthesis Pathways for Tailored Chromic Nitrate (B79036) Materials
Future research is increasingly directed towards the development of novel synthesis methods for chromic nitrate and its derivatives, aiming to create materials with precisely controlled properties for specific applications. Traditional synthesis, such as dissolving chromium oxide in nitric acid, is giving way to more sophisticated approaches that offer greater control over the final product's morphology, purity, and reactivity.
One emerging area is the synthesis of nanoparticles and nanostructured materials. For instance, this compound nanoparticles are being explored for applications in biomedicine, cosmetics, optics, and electronics. A novel hydrolysis method has been developed to synthesize spherical chromium hydroxide (B78521) nanoparticles from this compound aqueous solutions, where factors like the molar ratio of fluoride to chromium ions, initial pH, and chromium concentration control the material's morphology. The thermal decomposition of this compound nonahydrate is also being investigated as a method to produce various chromium oxides, including nanosized chromium (III) oxide.
Another research thrust involves modifying the synthesis process to create specialized chromium compounds. For example, a method for producing olated chromium (III) nitrate has been developed by dissolving hexaaquochromium (III) nitrate in specific alcohols or tetrahydrofuran. These olated compounds show promise as coupling agents for reinforced thermoplastic composites. Additionally, processes are being refined to produce high-purity this compound solutions with extremely low levels of organic residues, which are critical for catalyst and surface treatment applications. A patented method describes the reduction of chromic anhydride using a combination of sugar and hydrogen peroxide in a nitric acid medium to produce a this compound solution with reduced organic impurities and lower nitrogen oxide formation.
The synthesis of complex coordination compounds is also a key area of investigation. This compound is a common starting material in academic laboratories for synthesizing various chromium coordination complexes. One specific example is the two-step synthesis of hexammine chromium(III) nitrate, which involves the reaction of anhydrous chromium chloride with liquid ammonia (B1221849), followed by a reaction with nitric acid.
These tailored synthesis pathways are crucial for advancing the application of this compound in diverse fields, from catalysis to materials science.
| Synthesis Approach | Precursors | Key Features/Products | Potential Applications |
| Nanoparticle Synthesis | Chromium nitrate aqueous solutions, sodium fluoride, urea (B33335), polyvinylpyrrolidone | Spherical Cr(OH)₃ nanoparticles with controlled morphology | Catalysis, advanced materials |
| Olation Process | Hexaaquochromium (III) nitrate, C₁-C₄ alcohols or tetrahydrofuran | Highly olated chromium (III) nitrate | Coupling agents in composites |
| High-Purity Solution | Chromic anhydride, nitric acid, sugar, hydrogen peroxide | This compound solution with low organic impurities | Catalysts, surface finishing |
| Coordination Chemistry | Anhydrous chromium chloride, liquid ammonia, nitric acid | Hexammine chromium(III) nitrate | Fundamental research, synthesis of complex materials |
Development of Advanced Catalytic Systems
This compound and its derivatives are pivotal in the advancement of catalytic systems for a wide range of chemical transformations. Research is focused on enhancing their catalytic efficiency, selectivity, and stability, as well as developing environmentally benign catalytic processes. This compound is recognized as a powerful catalyst in organic chemistry, facilitating the synthesis and breakdown of complex organic molecules in various industrial processes.
One significant area of development is in heterogeneous catalysis. Chromium (III) nitrate nonahydrate has been demonstrated as an efficient, eco-friendly, and inexpensive heterogeneous catalyst for the one-pot Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives under solvent-free conditions. The benefits of this method include high yields, short reaction times, and the use of a non-toxic catalyst.
This compound also serves as a precursor for synthesizing other catalytically active materials. It is used in the preparation of chrome catalysts for various applications, including textile printing and as a corrosion inhibitor. For example, it is a key component in the synthesis of chromium-based Ziegler-Natta catalysts used for the polymerization of ethylene. Furthermore, the thermal decomposition of this compound is a method to produce chromium oxides, which are themselves important catalysts. Nanosized chromium hydroxide, synthesized from this compound, has been shown to effectively catalyze the thermal decomposition of ammonium perchlorate, significantly lowering the decomposition temperature.
Emerging research is also exploring bio-inspired molecular catalysts. A chromium-based molecular catalyst incorporated into a redox polymer has been developed for the selective and efficient electrochemical reduction of aqueous nitrate to ammonia. This system operates through a cascade catalysis mechanism and shows promise for nitrate remediation and the production of value-added chemicals like ammonia, a key component of fertilizers.
The development of these advanced catalytic systems underscores the versatility of this compound and its potential to contribute to greener and more efficient chemical manufacturing.
| Catalyst System | Reaction Type | Key Advantages |
| Chromium (III) Nitrate Nonahydrate | Biginelli Synthesis | Eco-friendly, inexpensive, solvent-free conditions, high yields |
| Chromium-based Ziegler-Natta | Ethylene Polymerization | Precursor for catalyst synthesis |
| Nanosized Chromium Hydroxide | Thermal Decomposition of Ammonium Perchlorate | Lowers decomposition temperature significantly |
| Bio-inspired Cr-Molecular Catalyst | Electrochemical Nitrate Reduction | Selective conversion of nitrate to ammonia, potential for water remediation |
Integrated Spectroscopic and Computational Approaches
To unlock the full potential of this compound in various applications, a deep understanding of its structural, electronic, and reactive properties is essential. The integration of advanced spectroscopic techniques with computational modeling represents a powerful paradigm for elucidating the complex chemistry of chromium compounds.
Spectroscopic methods provide invaluable experimental data on the nature of chromium complexes. Techniques such as Infrared (IR) spectroscopy, UV-visible spectroscopy, and Electron Paramagnetic Resonance (EPR) are routinely used to characterize newly synthesized chromium(III) complexes. For instance, the IR spectra of nitrato complexes derived from this compound can distinguish between coordinated and uncoordinated nitrate groups, while EPR and electronic spectral studies help in determining the octahedral geometry of the complexes. X-ray Photoelectron Spectroscopy (XPS) is another powerful tool for studying the surface chemistry of chromium compounds, capable of identifying different oxidation states and chemical environments of chromium.
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the decomposition pathways of this compound nonahydrate. These studies reveal that the thermal decomposition is a complex process involving simultaneous dehydration and decomposition of nitrate groups, leading to the formation of various intermediate hydroxy- and oxynitrates and ultimately chromium oxide.
Computational studies complement these experimental findings by providing atomic-level insights that are often inaccessible through experiments alone. Quantum chemical calculations can be used to predict the geometric and electronic structures of chromium complexes, interpret spectroscopic data, and elucidate reaction mechanisms. For example, computational models can help understand the multiplet splitting patterns observed in the Cr 2p XPS spectra of Cr(III) compounds. In the context of catalysis, computational mechanistic guidelines can be developed to understand electrocatalytic processes, which can then be used to explore and design new catalyst materials.
The synergy between spectroscopy and computation is crucial for designing novel this compound-based materials and catalysts with tailored properties. By combining experimental characterization with theoretical predictions, researchers can establish structure-property relationships and accelerate the discovery and development of new chromium chemistries.
| Technique | Information Obtained | Application Example |
| Infrared (IR) Spectroscopy | Vibrational modes of molecules, identification of functional groups | Distinguishing between coordinated and uncoordinated nitrate groups in Cr(III) complexes |
| Electron Paramagnetic Resonance (EPR) | Information about unpaired electrons, coordination environment | Determining the octahedral geometry around the chromium ion |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of surfaces | Identifying surface chemistry on chromated steels and studying chromium oxides |
| Thermal Analysis (TGA/DSC) | Thermal stability and decomposition pathways | Studying the complex thermal decomposition of Cr(NO₃)₃·9H₂O |
| Computational Modeling | Geometric/electronic structures, reaction mechanisms | Predicting spectral features and guiding the design of new electrocatalysts |
Sustainable and Circular Economy Applications of Chromium Chemistry
The principles of sustainability and the circular economy are increasingly influencing the future direction of chromium chemistry. The focus is shifting towards minimizing waste, recovering valuable chromium from industrial effluents, and developing greener processes that reduce the environmental footprint of chromium usage.
A major area of research is the recovery and reuse of chromium from tannery wastewater and sludge. The tanning industry is a significant user of chromium salts, and a substantial portion of this chromium ends up in waste streams. An attractive approach is to recover the trivalent chromium (Cr(III)) from these wastes and reuse it in the tanning process. Precipitation is a highly efficient technique for recovering chromium from tanning liquor, where an alkaline agent is added to precipitate chromium hydroxide, which can then be re-dissolved in acid for reuse. For chromium-rich sludge, hydrometallurgical principles involving acidic dissolution are effective.
Beyond simple recycling, there is a growing interest in valorizing chromium-containing waste by transforming it into value-added products. For example, solid waste from tanned leather, which has a high chromium content, can be used to produce ceramic nanopigments. This not only addresses a waste management issue but also creates a new source of valuable materials.
The development of bioelectrochemical systems (BESs), such as microbial fuel cells (MFCs), offers a novel approach for treating chromium-laden wastewater. In these systems, hexavalent chromium (Cr(VI)), a more toxic form, can be reduced to the less toxic trivalent chromium (Cr(III)) in the cathode chamber. The resulting Cr(III) can then be precipitated and recovered, potentially as a high-purity metal. This technology has the dual benefit of remediating wastewater and recovering a valuable resource.
Furthermore, there is a push towards developing cleaner production processes that reduce chromium discharge at the source. This includes optimizing tanning processes to increase chromium uptake by the leather, thereby reducing the amount of chromium in the effluent. The concept of a circular economy is also being applied in other industrial processes, such as aluminothermic reduction, where chromium can be used as a collector metal, and the byproducts are recycled.
These research directions highlight a paradigm shift towards a more sustainable and circular approach to chromium chemistry, where waste is viewed as a resource, and environmental impact is minimized throughout the product lifecycle.
| Application Area | Technology/Method | Goal |
| Tannery Waste Management | Precipitation, Hydrometallurgy | Recovery and reuse of Cr(III) in the tanning process |
| Waste Valorization | Thermal/Chemical Treatment | Production of ceramic nanopigments from leather waste |
| Wastewater Remediation | Bioelectrochemical Systems (MFCs) | Reduction of Cr(VI) to Cr(III) and recovery of chromium |
| Cleaner Production | Process Optimization | Increased chromium uptake in leather tanning to reduce effluent |
| Metallurgy | Aluminothermic Reduction | Use of chromium as a collector metal with byproduct recycling |
Q & A
Q. What are the established synthesis protocols for chromic nitrate, and how do reaction conditions influence product purity?
this compound is typically synthesized by dissolving chromium(III) oxide or chromium metal in nitric acid under controlled conditions. Key parameters include acid concentration (e.g., dilute vs. concentrated HNO₃), temperature (60–80°C), and stoichiometric ratios to avoid side reactions like over-oxidation . Post-synthesis, crystallization at 60°C yields the nonahydrate form (Cr(NO₃)₃·9H₂O) . Purity can be verified via gravimetric analysis or inductively coupled plasma mass spectrometry (ICP-MS).
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound’s structural properties?
- X-ray diffraction (XRD): Determines crystal structure and phase purity. This compound nonahydrate exhibits a monoclinic lattice with characteristic peaks at 2θ = 15.3°, 24.7°, and 30.1° .
- UV-Vis spectroscopy: Identifies d-d transitions in the visible range (λ ≈ 450–600 nm) for Cr³⁺ ions.
- FTIR: Detects nitrate ligands (asymmetric stretching at ~1380 cm⁻¹) and coordinated water (broad band ~3400 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is regulated as a hazardous substance (OSHA/ACGIH). Key precautions:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact .
- Implement emergency showers/eye wash stations. Contaminated clothing must be laundered separately to prevent secondary exposure .
- Monitor kidney function and chromium levels in blood/urine for chronic exposure risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s catalytic behavior across different experimental setups?
Discrepancies in catalytic activity (e.g., in oxidation reactions) often arise from:
- Oxygen content variability: Sintering this compound in reducing (H₂/CO) vs. oxidizing (O₂) atmospheres alters Cr³⁺/Cr⁶⁺ ratios, affecting redox activity .
- Hydration state: Anhydrous Cr(NO₃)₃ vs. nonahydrate forms differ in Lewis acidity. Thermogravimetric analysis (TGA) under N₂ can quantify hydration levels .
- Solution aging: Prolonged storage in aqueous media may hydrolyze Cr³⁺ to CrO(OH), reducing catalytic efficiency. Stabilize with acetic acid (pH 4–5) .
Q. What experimental designs minimize artifacts when studying this compound’s role in nanoparticle synthesis?
- Controlled nucleation: Use dropwise addition of this compound to a reducing agent (e.g., sodium borohydride) at 25°C to regulate nanoparticle size .
- Inert atmospheres: Conduct reactions under argon to prevent oxidation of intermediate Cr²⁺ species.
- Cross-validation: Pair dynamic light scattering (DLS) with TEM to confirm particle size distributions and avoid size-measurement artifacts .
Q. How do solvent polarity and counterion effects influence this compound’s reactivity in coordination chemistry?
- Polar aprotic solvents (DMF, DMSO): Enhance nitrate ligand lability, facilitating ligand substitution reactions (e.g., with ethylenediamine) .
- Aqueous vs. non-aqueous media: Water stabilizes the [Cr(H₂O)₆]³⁺ complex, while ethanol promotes nitrate dissociation, enabling novel coordination geometries .
- Counterion studies: Compare Cl⁻ vs. NO₃⁻ salts to isolate nitrate-specific reactivity (e.g., redox vs. Lewis acid pathways) .
Methodological Challenges and Solutions
Q. What are the limitations of colorimetric assays for quantifying this compound in biological matrices?
this compound’s intrinsic green color interferes with absorbance-based assays. Solutions include:
- Chelation with EDTA: Mask Cr³⁺ ions to eliminate background absorption .
- Alternative detection: Use ICP-MS for trace quantification (detection limit: 0.1 ppb) or ion chromatography for nitrate-specific analysis .
Q. How can researchers validate the reproducibility of this compound’s magnetic properties in solid-state studies?
- Standardized sintering: Pre-anneal samples at 700°C for 2 hours to remove residual solvents before high-temperature (1250°C) treatments .
- SQUID magnetometry: Measure magnetization curves under identical field strengths (e.g., 1 T) and temperatures (2–300 K).
- Replicate oxygen control: Use zirconia-based sensors to monitor O₂ partial pressure during synthesis, as oxygen vacancies significantly affect magnetic ordering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
